2,4,4-Trimethylpyrrolidine hydrochloride
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Overview
Description
2,4,4-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code for 2,4,4-Trimethylpyrrolidine hydrochloride is 1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H . This indicates the presence of a pyrrolidine ring with three methyl groups attached at the 2nd and 4th carbon atoms.Physical And Chemical Properties Analysis
2,4,4-Trimethylpyrrolidine hydrochloride is a powder at room temperature . Its molecular weight is 149.66 . .Scientific Research Applications
Synthesis and Characterization
- Technique for Synthesis : A study demonstrated the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, outlining the optimal conditions for the reaction and emphasizing the advantages of the process, such as inexpensive reagents, high yield, and simplicity (Li Zi-cheng, 2009).
- Useful Synthons in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, relevant in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, were synthesized from N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides. This study highlighted the utility of these compounds as synthons and detailed their conversion to various useful intermediates (R. Singh & T. Umemoto, 2011).
Crystal Structure and Chiral Resolution
- Predictive Approach for Spontaneous Resolution : Research on the separation of racemates into pure enantiomers via crystallization utilized crystal structure prediction simulations to explore the stabilities of racemic solids versus enantiopure solids, providing validation for a novel predictive approach for spontaneous resolution (Matthew D. Gourlay, J. Kendrick, & F. Leusen, 2008).
Chemical Reactions and Mechanisms
- Inversion Barrier Investigation : A study using density functional theory calculations indicated that solvation and aggregation could influence the mechanism and rate of racemization of dipole-stabilized alpha-aminoorganolithiums, shedding light on the behavior of these compounds in different solvents (F. Haeffner, P. Brandt, & R. E. Gawley, 2002).
Novel Applications and Synthesis Techniques
- Hydroaminations Catalyzed by Zirconium(IV) and Yttrium(III) Complexes : The synthesis of thiophosphinic amide and its attachment to zirconium was described, showcasing its effectiveness as a precatalyst for intramolecular alkene hydroaminations. Additionally, a variety of chiral ligands were prepared for asymmetric internal alkene hydroaminations (Hyunseok Kim et al., 2006).
- End-Quenching of Quasiliving Carbocationic Polymerization : This study explored quasiliving isobutylene polymerization and its reaction with N-methylpyrrole, resulting in the formation of polyisobutylene chains that alkylated the N-methylpyrrole ring to form specific products, demonstrating a novel approach in polymer chemistry (R. Storey, C. Stokes, & J. J. Harrison, 2005).
Safety And Hazards
properties
IUPAC Name |
2,4,4-trimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCAZVJDWGUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethylpyrrolidine hydrochloride |
Citations
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